molecular formula C19H26N4O3 B5536304 N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5536304
M. Wt: 358.4 g/mol
InChI Key: IGUWPVZSGQUMNA-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a furan and a pyrazole moiety, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction conditions and improve scalability. For instance, the use of packed-bed reactors and response surface methodology can help achieve high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .

Properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(5-methyl-1-propylpyrazole-4-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-5-8-23-13(3)15(9-20-23)19(25)22-10-16(17(11-22)21-14(4)24)18-7-6-12(2)26-18/h6-7,9,16-17H,5,8,10-11H2,1-4H3,(H,21,24)/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUWPVZSGQUMNA-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.